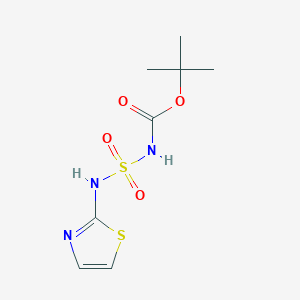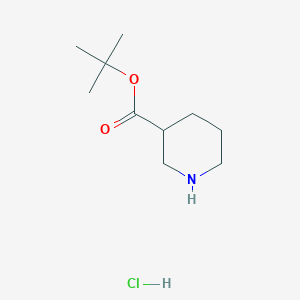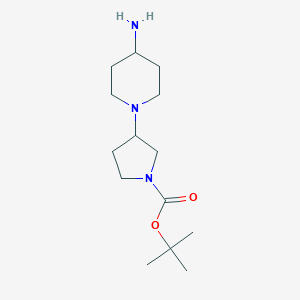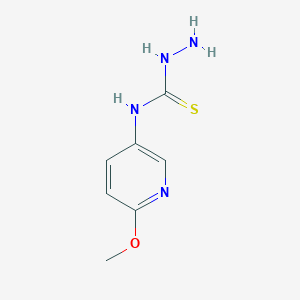
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Vue d'ensemble
Description
The compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various bond lengths and angles, which can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds can include processes like decarboxylation, aldoxime reaction, and dehydration reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. For example, similar compounds have been found to be solid at room temperature .Applications De Recherche Scientifique
DNA Interaction and Anticancer Activity
One of the notable applications of derivatives of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is in the field of cancer research. Compounds like these have been synthesized and characterized for their potential interaction with DNA, as well as their cytotoxicity against resistant and non-resistant tumor cells . Studies involving DNA thermal denaturation and viscosity measurements indicate significant intercalation binding, which suggests a potential for these compounds to be used in anticancer therapies .
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in many natural products and synthetic compounds exhibiting a broad range of biological activities. The synthesis of such heterocycles using 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine derivatives can lead to the development of new pharmaceuticals . These compounds are part of a larger group of small-molecule drugs that are crucial in drug discovery and development.
Chemical Intermediate for Muscle Relaxants
Derivatives of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine are used as intermediates in the synthesis of muscle relaxants such as papaverine . This application is significant in the pharmaceutical industry, where the demand for effective muscle relaxants is consistently high.
Isochromanone Synthesis
In organic chemistry, the reaction of certain derivatives with formaldehyde in the presence of acid leads to the formation of isochromanone . This compound has applications in the synthesis of various organic molecules and could be used in the development of new chemical entities with potential therapeutic effects.
MDR Reversal in Chemotherapy
Multidrug resistance (MDR) is a major challenge in chemotherapy. Some studies have explored the use of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine derivatives to reverse MDR in cancer cells . Although not always successful, this research avenue holds promise for improving the efficacy of chemotherapeutic agents.
Cytotoxicity Evaluation Against Drug-Resistant Cell Lines
The evaluation of cytotoxicity against drug-resistant cell lines is another important application. By understanding how these compounds interact with resistant cell lines, researchers can develop strategies to overcome resistance and improve treatment outcomes .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDMMNPBVPGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)



![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)


